Methyl 4-((4-methylthiophene-2-carboxamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((4-methylthiophene-2-carboxamido)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H20N2O3S and a molecular weight of 296.39 . This compound is characterized by its complex structure, which includes a thiophene ring, a piperidine ring, and a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4-methylthiophene-2-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiophene derivative. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various chemical reactions.
Biology: In biological research, Methyl 4-((4-methylthiophene-2-carboxamido)methyl)piperidine-1-carboxylate may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its structural features may be useful in designing drugs that target specific biological pathways.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 4-((4-methylthiophene-2-carboxamido)methyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Methyl 4-(thiophene-2-carboxamido)methyl)piperidine-1-carboxylate
Methyl 4-(benzothiophene-2-carboxamido)methyl)piperidine-1-carboxylate
Uniqueness: Methyl 4-((4-methylthiophene-2-carboxamido)methyl)piperidine-1-carboxylate is unique due to the presence of the methyl group on the thiophene ring, which can influence its reactivity and binding properties compared to similar compounds without this substitution.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-[[(4-methylthiophene-2-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-7-12(20-9-10)13(17)15-8-11-3-5-16(6-4-11)14(18)19-2/h7,9,11H,3-6,8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAUIMAMKYNSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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